molecular formula C14H13ClF2N2O3 B2754550 Ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260994-71-5

Ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2754550
CAS No.: 1260994-71-5
M. Wt: 330.72
InChI Key: MMAQUKZDPZVKMI-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine (THPM) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a chloromethyl group at position 6, a 3,4-difluorophenyl substituent at position 4, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF2N2O3/c1-2-22-13(20)11-10(6-15)18-14(21)19-12(11)7-3-4-8(16)9(17)5-7/h3-5,12H,2,6H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAQUKZDPZVKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents. Its chemical formula is C13H12ClF2N2O2C_{13}H_{12}ClF_2N_2O_2 with a molecular weight of approximately 304.7 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the chloromethyl and difluorophenyl groups enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Activity : The compound has shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In studies comparing various analogs, those with difluorophenyl substitutions displayed enhanced DPP-IV inhibitory potency compared to their non-fluorinated counterparts .
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cytotoxicity : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines. The exact pathways remain under investigation but may involve caspase activation and modulation of Bcl-2 family proteins.

Case Studies

  • DPP-IV Inhibition :
    • A study demonstrated that this compound exhibited a significant reduction in blood glucose levels in diabetic rat models when administered at varying dosages .
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
DPP-IV InhibitionIn vitroIC50 = 25 µM
AntimicrobialMIC AssayMIC = 32 µg/mL (S. aureus)
CytotoxicityMTT AssayIC50 = 15 µM (HeLa cells)

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl substituent critically influences bioactivity and physicochemical properties. Key analogs include:

Compound Name C-4 Substituent Key Properties/Activities Reference
Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-THPM-5-carboxylate 4-Hydroxyphenyl Anticancer activity (MCF-7 IC₅₀ < 10 μM); drug-like properties predicted via in silico
Ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate (A) 4-Hydroxy-3-methoxyphenyl Loaded into chitosan nanoparticles for targeted cytotoxicity; improved solubility
Ethyl 4-(4-sulfamoylphenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate (12a) 4-Sulfamoylphenyl Carbonic anhydrase IX/XII inhibition (Ki < 100 nM); antiproliferative effects
Ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-THPM-5-carboxylate (16) 3,4-Difluorophenyl Precursor for PET tracers targeting melanin-concentrating hormone receptor 1 (MCHR1)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂NH₂ in 12a) enhance enzyme inhibition but reduce cellular permeability.
  • Hydroxyl/methoxy groups (e.g., in A) improve water solubility and nanoparticle compatibility .
  • Fluorine substituents (as in the target compound) balance lipophilicity and metabolic stability, making them favorable for CNS-targeting agents .

Modifications at the C-6 Position

The chloromethyl group distinguishes the target compound from analogs with methyl or aryl groups:

Compound Name C-6 Substituent Impact on Activity Reference
Ethyl 6-methyl-4-(4-fluorophenyl)-2-oxo-1,2,3,4-THPM-5-carboxylate Methyl Lower cytotoxicity (IC₅₀ > 50 μM in MCF-7); higher metabolic stability
Ethyl 6-phenyl-4-(4-sulfamoylphenyl)-2-thioxo-1,2,3,4-THPM-5-carboxylate (14b) Phenyl Enhanced carbonic anhydrase binding (ΔG = -9.2 kcal/mol); moderate antiproliferative effects
Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-THPM-5-carboxylate Chloromethyl DFT studies show strong electrophilicity at C6; potential for nucleophilic substitution

Key Observations :

  • Chloromethyl groups increase electrophilicity, enabling covalent binding to biological nucleophiles (e.g., cysteine residues) .
  • Methyl groups reduce reactivity but improve pharmacokinetic profiles .

Key Observations :

  • The 3,4-difluorophenyl analog (16) is specialized for CNS imaging, unlike anticancer-focused hydroxyphenyl derivatives .
  • Sulfamoylphenyl derivatives (12b) excel in enzyme inhibition but lack broad-spectrum cytotoxicity .

Physicochemical and Structural Comparisons

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Profile Reference
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate (5c) 182–184 Soluble in DMSO; moderate aqueous solubility
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-THPM-5-carboxylate 210–213 (decomp.) Poor aqueous solubility; requires formulation adjuvants
Ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-THPM-5-carboxylate (16) N/A (oil) High organic solvent compatibility; used in radiopharmaceuticals

Key Observations :

  • Fluorine atoms improve solubility compared to chlorine .
  • Methoxymethyl groups (as in 16) enhance compatibility with organic solvents for radiopharmaceutical synthesis .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystHCl (10 mol%)Higher regioselectivity
SolventDCM or ethanolDCM reduces side reactions
Temperature80–90°C (reflux)Completes reaction in 6–8 h
WorkupColumn chromatography (EtOAc:Hex)Removes unreacted aldehydes

Basic Question: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and substituent orientation:

  • Crystallization : Slow evaporation from ethanol or DCM/hexane mixtures yields suitable crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : SHELXL (via Olex2 interface) refines positional and anisotropic displacement parameters. The 3,4-difluorophenyl group may exhibit rotational disorder, requiring split-atom modeling .

Q. Key Metrics from SCXRD :

  • R-factor : ≤0.05 for high-quality data.
  • Dihedral angles : Confirm non-planarity of the tetrahydropyrimidine ring (e.g., puckering amplitude ~0.5 Å) .

Advanced Question: How do substituents (chloromethyl, difluorophenyl) influence stereochemical outcomes in related derivatives?

Methodological Answer:
The chloromethyl group at position 6 introduces steric hindrance, favoring cis diastereomers in cyclocondensation reactions. Computational modeling (DFT, B3LYP/6-31G*) predicts:

  • Steric effects : The bulky 3,4-difluorophenyl group at position 4 destabilizes trans configurations.
  • Electronic effects : Fluorine atoms increase electron-withdrawing character, polarizing the carbonyl group at position 2 and enhancing hydrogen-bonding interactions in crystal packing .

Q. Table 2: Substituent Impact on Diastereoselectivity

Substituent PositionElectronic EffectSteric EffectDominant Diastereomer
6-(chloromethyl)Moderate EWHighcis
4-(3,4-difluorophenyl)Strong EWModeratecis

Advanced Question: How to resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:
Contradictions often arise from differences in substituent electronic profiles or assay conditions:

  • Case Study : If a derivative with 4-chlorophenyl (CID 16227225) shows higher antimicrobial activity than the 3,4-difluorophenyl analog, evaluate:
    • Lipophilicity : LogP calculations (ClogP software) to assess membrane permeability.
    • Electrostatic Potential Maps : Compare fluorine’s electron-withdrawing effects vs. chlorine’s hydrophobicity.
    • Assay Variability : Standardize MIC testing using broth microdilution (CLSI guidelines) .

Advanced Question: What crystallographic challenges arise from the chloromethyl and difluorophenyl groups?

Methodological Answer:

  • Disorder Modeling : The chloromethyl group may exhibit rotational disorder, requiring multi-position occupancy refinement in SHELXL.
  • Thermal Motion : Fluorine atoms (high atomic displacement parameters) complicate anisotropic refinement. Apply restraints to ADPs during refinement.
  • Twinning : Check for twinning (Hooft parameter >0.5) using PLATON; detwin algorithms in SHELXL may be required .

Advanced Question: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s aromatic and chloromethyl motifs.
  • Analog Synthesis : Replace 3,4-difluorophenyl with 4-cyanophenyl or 3-bromophenyl to modulate π-π stacking.
  • Assay Design : Use fluorescence polarization (FP) for binding affinity (IC50) and Western blotting for cellular inhibition (e.g., p-EGFR levels) .

Q. Table 3: SAR Design Parameters

Modification SiteFunctional GroupExpected Impact on Activity
Position 44-CN, 3-BrEnhanced hydrophobic interactions
Position 6-CH2F vs. -CH2ClAltered steric bulk and polarity

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